molecular formula C15H14O3 B1670988 Dunnione CAS No. 33404-57-8

Dunnione

Cat. No. B1670988
CAS RN: 33404-57-8
M. Wt: 242.27 g/mol
InChI Key: WGENOABUKBFVAA-UHFFFAOYSA-N
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Description

Dunnione is a naturally occurring naphthoquinone with diverse biological activities . It is a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1) that increases the production of reactive oxygen species (ROS) and induces cell death of A549 lung .


Synthesis Analysis

Dunnione is a natural product isolated from the leaves of Streptocarpus dunnii (Gesneriaceae) . It acts as a substrate for quinone-reductases that may be associated with its antimalarial properties . The exploration of reactive oxygen species-producing compounds such as indolones has led to the research of new ways to treat parasitosis .


Molecular Structure Analysis

The molecular formula of Dunnione is C15H14O3 . Its average mass is 242.270 Da and its monoisotopic mass is 242.094299 Da .


Chemical Reactions Analysis

Dunnione acts as a substrate for quinone-reductases . It is associated with its antimalarial properties . The exploration of reactive oxygen species-producing compounds such as indolones has led to the research of new ways to treat parasitosis .


Physical And Chemical Properties Analysis

Dunnione has a low solubility in water (121.13 µg/mL) . Therefore, a pharmaceutical approach is needed to increase its solubility and bioavailability, enabling its progression into a medicinal formulation .

Scientific Research Applications

Antifungal Activity

Dunnione, a natural product, exhibits significant antifungal properties but no insecticidal activity. In vitro and in vivo studies have shown its effectiveness comparable to established fungicides like carbendazim. It acts primarily through the initiation of redox cycling, differing from its biochemical/chemical precursor, BTG 505, which inhibits mitochondrial Complex III. However, dunnione's eradicant activity in whole-plant assays is relatively low, likely due to poor dose-transfer from leaf surface to fungus. The effectiveness of dunnione can be influenced by its formulation, and it has potential as a lead structure for synthesizing analogues with high antifungal activity (Khambay et al., 2003).

Antimalarial Properties

Dunnione derivatives have been explored for their antimalarial properties. These compounds act as substrates for quinone-reductases, which may contribute to their antimalarial effects. Most of the tested compounds demonstrated weak to moderate antiplasmodial activities, with the best IC50 value being 0.58 µM. Their in vivo activities in a murine model were moderate, suggesting potential for further pharmacomodulation to improve targeting of parasitized red blood cells and enhance antimalarial activities (Chhour et al., 2019).

Cancer-Associated Thrombosis

Dunnione has shown promise in attenuating cancer-associated hypercoagulability and thrombosis. By modulating cellular NAD+ levels, it inhibits the expression of tissue factor and formation of neutrophil extracellular traps (NETs), crucial in cancer-associated thrombosis. Dunnione increases cellular NAD+ levels, restores sirtuin 1 activity, and thereby prevents overexpression of tissue factor. It also inhibits the ability of neutrophils to generate NETs, suggesting a potential therapeutic approach for treating cancer-associated thrombosis (Cao et al., 2021).

Psoriasis-Like Dermatitis

Dunnione's ability to alter the NAD+/NADH ratio through enzymatic action has been explored in the context of psoriasis-like skin disease. It has anti-inflammatory properties that help improve imiquimod-induced epidermal hyperplasia and inflammation. Dunnione's effect on increasing the NAD+/NADH ratio restores SIRT1 activity and reduces STAT3 acetylation, modulating the expression of psoriasis-promoting inflammatory cytokines. This suggests that pharmacological modulation of cellular NAD+ levels could be a promising therapeutic approach for psoriasis-like skin disease (Lee et al., 2022).

Protection Against Cisplatin-Induced Nephrotoxicity

Dunnione has been investigated for its protective impact against cisplatin-induced nephrotoxicity. It modulates inflammation, oxidative stress, and apoptosis markers in the kidneys, improving renal function and reducing urinary markers of renal injury. Dunnione's stimulatory effects on NQO1 and enhancement of NAD+/NADH ratios, along with its influence on nuclear Nrf2 and cytosolic haeme-oxygenase-1 (HO-1) levels, highlight its potential as a protective agent against nephrotoxicity caused by cisplatin (Ahmad et al., 2018).

Antitumor Activity

Dunnione and its derivatives have been synthesized and evaluated as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1). Their structure-activity relationship studies revealed that certain structural features, such as methyl groups at specific positions, enhance their biological activity. These compounds exert antitumor activity through NQO1-mediated ROS production by redox cycling, demonstrating their potential in cancer therapy (Bian et al., 2015).

Cytotoxic Evaluation in Cancer

Furanonaphthoquinones isolated from Streptocarpus dunnii, including dunnione, have shown cytotoxic activity against breast cancer and pancreatic tumor cell lines. The discovery of these compounds and their cytotoxic effects contribute to the ongoing search for new anticancer agents (Sheridan et al., 2011).

Future Directions

The results from the study of Dunnione encourage further pharmacomodulation steps to improve the targeting of the parasitized red blood cells and antimalarial activities . The regulation of cellular NAD+ levels by pharmacological agents may inhibit pulmonary embolism in tumor-bearing mice, which may potentially be used as a viable therapeutic approach for the treatment of cancer-associated thrombosis .

properties

IUPAC Name

2,3,3-trimethyl-2H-benzo[g][1]benzofuran-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-8-15(2,3)11-13(17)12(16)9-6-4-5-7-10(9)14(11)18-8/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGENOABUKBFVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955029
Record name 2,3,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dunnione

CAS RN

521-49-3, 33404-57-8, 87402-65-1
Record name 2,3-Dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione
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Record name Dunnione
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Record name Dunnione
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Record name dl-Dunnione
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Record name 2,3,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione
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Record name 2,3-dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione
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Record name Dunnione, (±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
438
Citations
RG Cooke, TC Somers - Australian Journal of Chemistry, 1950 - CSIRO Publishing
… with the synthesis of dunnione and related compounds. … The formation of P-isodunnione from a-dunnione is most … the structures I and I1 put forward for dunnione and x-dunnione. …
Number of citations: 10 www.publish.csiro.au
JR Price, R Robinson - Journal of the Chemical Society (Resumed), 1940 - pubs.rsc.org
… from the dunnione to the isodunnione series is brought about by heating a-dunnione with … We have now found that some 9-isodunnione is obtained when dunnione is used as the …
Number of citations: 1 pubs.rsc.org
RG Cooke - Australian Journal of Chemistry, 1950 - CSIRO Publishing
… By a coincidence, the melting point of the synthetic dl-dunnione (93-94 "C.) is actually quite … alkali, dl-dunnione undergoes a reaction similar to that of the natural dunnione, but the two …
Number of citations: 21 www.publish.csiro.au
J Bian, L Xu, B Deng, X Qian, J Fan, X Yang… - Bioorganic & Medicinal …, 2015 - Elsevier
Natural product (±)-dunnione (2) and its ortho-quinone analogues (3–8) were synthesized and found to be substrates for NQO1. The structure–activity relationship study revealed that …
Number of citations: 41 www.sciencedirect.com
K Inoue, S Ueda, H Nayeshiro, H Inouyet - Phytochemistry, 1983 - Elsevier
… and one anthraquinone were newly isolated along with both dunnione and I-hydroxy-2-hydroxymethylanthraquinone, … The optical purities of dunnione derivatives are discussed. …
Number of citations: 66 www.sciencedirect.com
JR Price, R Robinson - Journal of the Chemical Society (Resumed), 1939 - pubs.rsc.org
… The conversion of dunnione into various isomerides and … 147) of this work, the name dunnione was suggested for the colouring … This is confirmed by the ready condensation of dunnione …
Number of citations: 0 pubs.rsc.org
MA Oxman, MG Ettlinger, AR Bader - The Journal of Organic …, 1965 - ACS Publications
Following the published procedure1 for the oxidation of natural dunnione, we obtained the crystalline acid, the infrared spectrum of which has its carbonyl absorp-tions between 5.9 and …
Number of citations: 2 pubs.acs.org
BPS Khambay, D Batty, PJ Jewess… - Pest Management …, 2003 - Wiley Online Library
… of dunnione, a natural product obtained inadvertently as a by-product of a synthesis programme. Dunnione … Mode-of-action studies revealed that dunnione exerts its action primarily …
Number of citations: 69 onlinelibrary.wiley.com
M Chhour, A Aubouy, S Bourgeade-Delmas, P Pério… - Molecules, 2019 - mdpi.com
… Ultimately, we focused on the possibility of using analogues of dunnione, a natural compound [… In the present work, we tested three tricyclic compounds and four dunnione derivatives for …
Number of citations: 7 www.mdpi.com
A Pandit, HJ Kim, GS Oh, AH Shen, SB Lee… - Biochemical and …, 2015 - Elsevier
… Recently, dunnione was shown to act as a strong substrate of NQO1 through an increase of … of dunnione on cisplatin-induced small intestinal damage in mice. We found that dunnione …
Number of citations: 28 www.sciencedirect.com

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